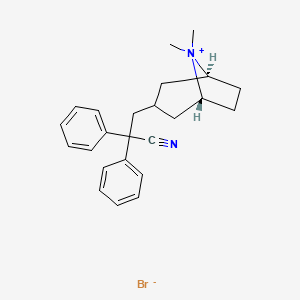

Darotropium bromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRNUVNMUYSOFQ-FUHGUCTDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850607-58-8 | |

| Record name | Darotropium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAROTROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darotropium Bromide: A Technical Deep-Dive into the Mechanism of Action of a Novel Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darotropium bromide (also known as GSK233705) is an inhaled long-acting muscarinic antagonist (LAMA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). As a member of the anticholinergic class of bronchodilators, its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the airways. This action prevents cholinergic-mediated bronchoconstriction and reduces mucus secretion, leading to improved airflow. Clinical studies have demonstrated the bronchodilatory activity of this compound, although its duration of action was not sustained over a 24-hour period, making it less suitable for once-daily dosing. This guide provides a detailed examination of its mechanism of action, supported by comparative data from other well-characterized LAMAs, and outlines the key experimental protocols used to elucidate the pharmacology of this drug class.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The therapeutic effect of this compound is achieved through its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system's control of airway smooth muscle tone and mucus secretion.

1.1. Target Receptors and Signaling Pathway

In the human lung, three main subtypes of muscarinic receptors are physiologically relevant: M1, M2, and M3.[1]

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary target for inhaled anticholinergics. When acetylcholine (ACh), released from parasympathetic nerves, binds to M3 receptors, it activates the Gq/11 G-protein pathway. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound acts as a competitive antagonist at these M3 receptors, blocking ACh from binding and thereby preventing this contractile signaling cascade.[1]

-

M2 Receptors: These receptors are located on the presynaptic terminals of postganglionic cholinergic nerves. They function as autoreceptors, creating a negative feedback loop that inhibits further ACh release. Blockade of M2 receptors is generally considered undesirable as it can counteract the bronchodilatory effect by increasing ACh release. Ideally, a LAMA would have a higher affinity or a slower dissociation rate from M3 receptors compared to M2 receptors.

-

M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade can contribute to the overall anticholinergic effect.

The diagram below illustrates the M3 receptor signaling pathway and the inhibitory action of this compound.

Caption: M3 receptor signaling pathway leading to bronchoconstriction and its inhibition by this compound.

Quantitative Pharmacology

While specific binding affinity data for this compound across all muscarinic receptor subtypes is not publicly available, data from other well-characterized LAMAs provide a representative profile for this drug class. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities of Select LAMAs

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |

|---|---|---|---|---|---|---|

| Tiotropium (B1237716) | ~0.1 | ~0.4 | ~0.1 | N/A | N/A | [2] |

| Aclidinium (B1254267) | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | [3] |

| Umeclidinium | 0.16 | 0.15 | 0.06 | 0.05 | 0.13 | [4] |

| Glycopyrronium | High affinity | Low affinity (pKB 9.09) | Intermediate (pKB 10.31) | High affinity | High affinity |

Note: Data is compiled from various sources and methodologies may differ. pKB is the negative logarithm of the antagonist equilibrium dissociation constant.

The ideal profile for a LAMA involves high affinity for M1 and M3 receptors with a lower affinity for, or faster dissociation from, M2 receptors to maintain the inhibitory feedback on acetylcholine release.

Pharmacokinetics and Clinical Efficacy

Pharmacokinetic and clinical trial data define the absorption, distribution, metabolism, and excretion profile of a drug, as well as its therapeutic effectiveness.

3.1. Pharmacokinetic Profile

Studies on this compound (GSK233705) indicated a rapid onset of action, but the bronchodilation was not sustained over a 24-hour period. This profile makes it unsuitable for once-daily dosing, a key feature for patient adherence in COPD management. For comparison, representative pharmacokinetic data for the once-daily LAMA Tiotropium are provided below.

Table 2: Representative Pharmacokinetic Parameters of Tiotropium Bromide

| Parameter | Value | Condition |

|---|---|---|

| Time to Peak (Tmax) | 5-7 minutes | Post-inhalation |

| Absolute Bioavailability | 19.5% | Dry powder inhalation |

| Plasma Protein Binding | ~72% | |

| Volume of Distribution (Vd) | 32 L/kg |

| Terminal Elimination Half-life (t½) | 5-6 days | Following inhalation |

3.2. Clinical Efficacy

Clinical trials are essential for quantifying the therapeutic effect of a new compound. The primary endpoint for bronchodilator efficacy in COPD trials is the change from baseline in the forced expiratory volume in one second (FEV1).

A dose-ranging study of this compound (GSK233705) in patients with moderate-to-severe COPD showed statistically significant improvements in pulmonary function compared to placebo. However, only the highest dose (200 µg) met the predefined target of a 130 mL difference in trough FEV1 compared to placebo. Another study found that adding this compound to the long-acting beta-agonist (LABA) salmeterol (B1361061) resulted in greater bronchodilation than either salmeterol or tiotropium alone.

Table 3: Clinical Efficacy of this compound (GSK233705) in COPD

| Study | Treatment Arm | Adjusted Mean Change from Baseline in Trough FEV1 (Day 8) | Comparison vs. Placebo |

|---|---|---|---|

| Beier et al., 2012 | GSK233705 (20 µg) + Salmeterol | 215 mL | +215 mL |

| Beier et al., 2012 | GSK233705 (50 µg) + Salmeterol | 203 mL | +203 mL |

| Beier et al., 2012 | Salmeterol (monotherapy) | 101 mL | +101 mL |

| Beier et al., 2012 | Tiotropium (monotherapy) | 118 mL | +118 mL |

Key Experimental Protocols

The characterization of a muscarinic antagonist like this compound relies on a series of standardized in vitro and in vivo experiments.

4.1. In Vitro: Muscarinic Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for each muscarinic receptor subtype.

Objective: To quantify the affinity of an unlabeled antagonist (e.g., this compound) for M1-M5 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO-K1) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Assay Components: The assay mixture includes the prepared cell membranes, a known concentration of a non-selective radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound (the competitor).

-

Incubation: The mixture is incubated at room temperature for a sufficient period to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

The workflow for a competitive binding assay is depicted below.

Caption: General experimental workflow for a radioligand competitive binding assay.

4.2. In Vivo: Bronchoprotection Assay

This assay assesses the efficacy and duration of action of a bronchodilator in a living animal model.

Objective: To measure the ability of an inhaled test compound (e.g., this compound) to prevent or reverse bronchoconstriction induced by a chemical challenge.

Methodology:

-

Animal Model: Guinea pigs are commonly used as their airway physiology is sensitive to cholinergic stimuli.

-

Anesthesia and Instrumentation: Animals are anesthetized, and measurements of airway resistance (e.g., via a pneumotachograph) and blood pressure are established.

-

Drug Administration: The test compound (this compound) or vehicle (placebo) is administered via inhalation (e.g., nebulizer).

-

Bronchoconstrictor Challenge: At specific time points after drug administration, a bronchoconstricting agent, typically acetylcholine or methacholine, is administered intravenously or via inhalation.

-

Measurement: The increase in airway resistance following the challenge is recorded.

-

Data Analysis: The protective effect of the test compound is quantified as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group. By performing the challenge at various time points post-dosing, the duration of action can be determined.

Conclusion

This compound is a long-acting muscarinic antagonist that functions by competitively inhibiting acetylcholine at M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation. While it demonstrated efficacy in clinical trials for COPD, its pharmacokinetic profile, characterized by a rapid onset but a duration of action less than 24 hours, limited its development as a once-daily therapy. The principles of its mechanism, however, are representative of the broader LAMA class, which remains a cornerstone of COPD management. The quantitative pharmacology and clinical efficacy of such compounds are rigorously defined through a combination of in vitro receptor binding assays and in vivo models of bronchoprotection, providing a clear pathway for the evaluation of future respiratory therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide

Disclaimer: The initial query for "Darotropium bromide" did not yield specific results. Based on the phonetic similarity, this guide focuses on Tiotropium (B1237716) bromide, a structurally related and well-documented anticholinergic agent.

This technical guide provides a comprehensive overview of the synthesis and purification of Tiotropium bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Tiotropium bromide is a quaternary ammonium (B1175870) compound with the chemical formula C19H22BrNO4S2 and a molar mass of 472.41 g·mol−1.[1]

Chemical Name: (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide.[4]

Synthesis of Tiotropium Bromide

The synthesis of Tiotropium bromide typically involves a multi-step process. A common pathway begins with the esterification of scopine (B3395896) with di-(2-thienyl)glycolic acid, followed by quaternization with methyl bromide.

Experimental Protocol: Synthesis of Scopine Ester (Intermediate 3A)

A described method for the synthesis of the scopine ester intermediate involves the following steps:

-

Reaction Setup: Scopine and di-(2-thienyl)acetic acid are dissolved in dichloromethane (B109758) and the solution is cooled to -10°C.

-

Coupling Agent Addition: A solution of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in dichloromethane is added to the mixture via a syringe.

-

Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up: The solid by-product (dicyclohexylurea) is removed by filtration. The organic solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the scopine ester.

An alternative procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) as the coupling agents:

-

Reaction Setup: Scopine and di-(2-thienyl)acetic acid are dissolved in dichloromethane.

-

Reagent Addition: EDC and DMAP are added to the solution.

-

Reaction: The mixture is stirred at room temperature for 16 hours.

-

Extraction: The product is extracted with distilled water. The organic phase is separated, dried with anhydrous Na2SO4, and filtered.

-

Solvent Removal: The organic solvent is removed under reduced pressure to yield the scopine ester.

Experimental Protocol: Quaternization to Tiotropium Bromide

The final step in the synthesis is the quaternization of the scopine ester intermediate:

-

Reaction Setup: The purified scopine ester is dissolved in acetonitrile (B52724).

-

Methyl Bromide Addition: An acetonitrile solution of methyl bromide (e.g., 50% wt/wt) is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 72 hours in a closed tube.

-

Isolation: The resulting Tiotropium bromide can then be isolated.

Quantitative Data from Synthesis Experiments

| Intermediate/Product | Reactants | Coupling Agent | Solvent | Yield | Reference |

| Scopine Ester (3A) | Scopine, di-(2-thienyl)acetic acid | DCC | Dichloromethane | 60% | |

| Scopine Ester (3) | Scopine, di-(2-thienyl)acetic acid | EDC, DMAP | Dichloromethane | 83% |

Purification of Tiotropium Bromide

The final product, Tiotropium bromide, often requires purification to meet pharmaceutical standards. Several conventional methods can be employed.

General Purification Methods

If required, the obtained Tiotropium bromide can be purified using one or more of the following conventional methods:

-

Anti-solvent Crystallization: This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization of the purified compound.

-

Activated Charcoal Crystallization: This method utilizes activated charcoal to adsorb impurities from a solution of the crude product before crystallization.

-

Chromatography:

-

Thin Layer Chromatography (TLC): Primarily used for monitoring reaction progress and for small-scale purification.

-

Column Chromatography: A common method for purifying larger quantities of the compound by separating it from impurities based on differential adsorption.

-

High-Pressure Liquid Chromatography (HPLC): Used for high-purity separations, often for analytical purposes but can also be used for preparative purification.

-

-

Distillation: This method is generally not suitable for a non-volatile salt like Tiotropium bromide.

Mechanism of Action

Tiotropium bromide is a muscarinic receptor antagonist, often referred to as an antimuscarinic or anticholinergic agent. It acts as a long-acting bronchodilator.

When inhaled, Tiotropium bromide primarily acts on the M3 muscarinic receptors located on the smooth muscle cells and submucosal glands of the airways. By blocking these receptors, it inhibits the bronchoconstrictive effect of acetylcholine, leading to the relaxation of airway smooth muscle and a reduction in mucus secretion. This results in a bronchodilatory effect, making it easier to breathe for patients with COPD and asthma.

Caption: Mechanism of action of Tiotropium Bromide.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified active pharmaceutical ingredient (API) can be visualized as a sequential process.

Caption: General workflow for the synthesis and purification of Tiotropium Bromide.

References

Unveiling Darotropium Bromide: A Discontinued Investigational Drug for COPD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darotropium (B3064033) bromide, also known by its development code GSK233705, was an investigational long-acting muscarinic antagonist (LAMA) developed by GlaxoSmithKline (GSK) for the maintenance treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium (B1175870) derivative of a tropane (B1204802) scaffold, it was designed to act as a bronchodilator by blocking muscarinic acetylcholine (B1216132) receptors in the airways. Despite demonstrating bronchodilatory effects in early clinical trials, its development was discontinued (B1498344). This technical guide provides a comprehensive overview of the available information on darotropium bromide, including its chemical structure, physicochemical properties, and the signaling pathway it targets.

Chemical Structure and Properties

The chemical structure and detailed physicochemical properties of this compound have been identified through a thorough review of patent literature.

Chemical Structure:

The definitive chemical structure of this compound is disclosed in patent literature from GlaxoSmithKline.

-

IUPAC Name: (1R,5S,8s)-8-methyl-8-(2-((((R)-1-phenylethyl)amino)carbonyl)oxy)ethyl)-8-azoniabicyclo[3.2.1]octane bromide

-

Chemical Formula: C₂₀H₃₀BrN₂O₂

-

Molecular Weight: 410.37 g/mol

Physicochemical Properties:

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₀BrN₂O₂ |

| Molecular Weight | 410.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Melting Point | Not explicitly reported in public sources. |

| pKa | Not explicitly reported in public sources. |

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M₃ subtype, which is predominantly found on airway smooth muscle cells.

Signaling Pathway:

The binding of acetylcholine to M₃ receptors on bronchial smooth muscle cells triggers a Gq-protein coupled signaling cascade, leading to bronchoconstriction. This compound acts by blocking this pathway.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in patent documents.

Synthesis of this compound:

The synthesis of this compound involves a multi-step process, which is detailed in the patent literature. A generalized workflow is presented below.

Experimental Protocol: Muscarinic Receptor Binding Assay

A representative protocol to determine the binding affinity of this compound to muscarinic receptors is described below.

-

Preparation of Membranes: Membranes from cells expressing human M₁, M₂, and M₃ receptors are prepared.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is used as the radioligand.

-

Incubation: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [³H]-NMS in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Clinical Development and Discontinuation

This compound entered Phase II clinical trials for the treatment of COPD. The primary endpoint of these studies was the change from baseline in trough forced expiratory volume in 1 second (FEV₁).

Clinical Trial Findings:

Clinical studies revealed that while this compound demonstrated bronchodilatory activity, its duration of action was not sustained over a 24-hour period. This made it unsuitable for a once-daily dosing regimen, which is a key therapeutic goal for maintenance COPD medications. Consequently, GlaxoSmithKline discontinued the development of this compound.

Conclusion

This compound was a promising long-acting muscarinic antagonist that ultimately did not meet the desired pharmacokinetic profile for a once-daily COPD therapy. The information presented in this guide, drawn from patent literature and clinical trial registries, provides a detailed overview of this discontinued investigational drug. This case serves as a valuable example in drug development, highlighting the critical importance of achieving a suitable duration of action for maintenance therapies.

Technical Guide: Preclinical Pharmacokinetics of Darotropium Bromide

Disclaimer: As "Darotropium bromide" is a speculative compound with no available public data, this guide has been constructed using preclinical pharmacokinetic data for Tiotropium (B1237716) bromide as a representative long-acting muscarinic antagonist. All data presented herein pertains to Tiotropium bromide and serves as a template for the analysis of a novel compound like this compound.

Introduction

This document provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, a novel anticholinergic agent. The data summarized here is foundational for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical species. The insights derived from these studies are critical for predicting human pharmacokinetics and designing safe and effective clinical trials.

This compound, like other quaternary ammonium (B1175870) compounds, is anticipated to have low oral bioavailability and targeted action in the lungs following inhalation. The following sections detail the experimental methodologies and findings from studies in rodent and non-rodent species.

Pharmacokinetic Profile Summary

The preclinical evaluation of this compound (using Tiotropium bromide as a proxy) has been conducted in rats and dogs. The compound is characterized by high clearance and extensive tissue distribution following intravenous administration.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Tiotropium bromide in preclinical models.

Table 1: Intravenous Pharmacokinetic Parameters of Tiotropium Bromide in Rats and Dogs

| Parameter | Rat | Dog |

| Dose | 7-8 mg/kg (i.v. bolus) | 0.08 mg/kg (i.v. bolus) or 0.1 mg/kg/h (3h infusion) |

| Clearance (Cl) | 87 - 150 mL/min/kg[1][2] | 34 - 42 mL/min/kg[1][2] |

| Volume of Distribution (Vss) | 3 - 15 L/kg[1] | 2 - 10 L/kg |

| Terminal Half-life (t½) in Plasma | 6 - 8 hours | Not specified |

| Terminal Half-life (t½) in Urine | 21 - 24 hours | Not specified |

Table 2: General ADME Properties of Tiotropium Bromide

| Property | Observation | Species/System |

| Absorption (Oral) | Very low oral absorption, with absolute bioavailability of 2-3% in humans | Rat, Human |

| Absorption (Inhalation) | Approximately 33% of the inhaled dose reaches systemic circulation in humans | Human |

| Distribution | Broad and rapid tissue distribution. Does not penetrate the blood-brain barrier. | Rat |

| Plasma Protein Binding | 72% | Human |

| Metabolism | The extent of metabolism is small. | In vitro (liver microsomes) |

| Excretion | Mainly excreted unchanged in urine (74% of i.v. dose). | Human |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following protocols are representative of those used in the preclinical evaluation of Tiotropium bromide.

Animal Models

-

Species: Wistar rats and dogs were utilized for single-dose pharmacokinetic studies. General toxicity studies have been conducted in mice, rats, and dogs.

-

Housing and Care: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles. Food and water were provided ad libitum, with fasting prior to oral dosing. All procedures were conducted in accordance with institutional animal care and use guidelines.

Dosing and Sample Collection

-

Administration Routes: The compound was administered via intravenous (i.v.), oral (p.o.), and intratracheal (i.tr.) routes to assess bioavailability and disposition.

-

Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected from a suitable vessel (e.g., jugular vein) at predetermined time points post-dose. Plasma was harvested by centrifugation and stored at -20°C or below until analysis.

-

Urine and Feces Collection: For excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.

Bioanalytical Method

The quantification of the parent compound in plasma and other biological matrices is critical for accurate pharmacokinetic assessment.

-

Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for quantifying Tiotropium at very low concentrations.

-

Sample Preparation: A single-step or dual-stage liquid-liquid extraction is typically employed to isolate the analyte from the plasma matrix. C18 solid-phase extraction cartridges have also been used.

-

Chromatography: Separation is achieved on a reversed-phase C18 column.

-

Detection: Mass spectrometry is performed in the selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

Quantification: The lower limit of quantification (LLOQ) for Tiotropium in plasma is typically in the sub-pg/mL to pg/mL range (e.g., 0.2 to 1.5 pg/mL).

Visualizations

Experimental Workflow for Preclinical PK Study

Caption: Workflow for a preclinical pharmacokinetic study.

ADME Pathway Overview

Caption: Conceptual ADME pathway for this compound.

Discussion

The preclinical pharmacokinetic data for Tiotropium bromide, used here as a surrogate for this compound, reveals a profile consistent with a quaternary ammonium anticholinergic designed for inhalation.

-

Absorption: The very low oral bioavailability is a key safety feature, minimizing systemic exposure from any swallowed portion of an inhaled dose. The systemic availability after inhalation indicates effective delivery to the lungs and subsequent absorption.

-

Distribution: The high volume of distribution suggests extensive partitioning into tissues from the systemic circulation. Importantly, the lack of blood-brain barrier penetration is a favorable characteristic for avoiding central nervous system side effects.

-

Metabolism and Excretion: The compound is minimally metabolized and is primarily cleared from the body by renal excretion of the unchanged drug. The terminal half-life in plasma is significantly shorter than that observed in urine, which may suggest a slow redistribution from tissues back into the plasma.

Conclusion

This guide, using Tiotropium bromide as a model, outlines the expected preclinical pharmacokinetic profile of this compound. The compound is characterized by low oral bioavailability, extensive tissue distribution, minimal metabolism, and predominantly renal excretion. These characteristics are favorable for a locally acting inhaled therapeutic agent. Further studies will be required to confirm this profile for this compound and to establish a robust pharmacokinetic/pharmacodynamic relationship.

References

Darotropium Bromide: A Technical Overview of Muscarinic Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium (B3064033) bromide (GSK233705) is an investigational long-acting muscarinic antagonist (LAMA) that has been evaluated for the treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium (B1175870) derivative, it possesses a structural motif common to many anticholinergic agents, designed to limit systemic absorption and reduce off-target effects. The therapeutic efficacy of LAMAs in COPD is primarily mediated by their antagonism of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) on airway smooth muscle, leading to bronchodilation. However, the complete pharmacological profile, including the binding affinity and selectivity across all five muscarinic receptor subtypes (M1-M5), is crucial for a comprehensive understanding of a compound's potential therapeutic window and side-effect profile.

While specific quantitative binding data for darotropium bromide across the M1-M5 receptor subtypes are not extensively available in the public domain, it has been described as a high-affinity pan-active muscarinic receptor antagonist, suggesting broad activity across the muscarinic receptor family. Some reports also indicate that it does not exhibit marked M3-selectivity.

To provide a comprehensive technical guide on the evaluation of muscarinic receptor affinity and selectivity for compounds like darotropium, this document will use tiotropium (B1237716) bromide, a well-characterized and clinically established LAMA, as a representative agent. The principles and methodologies described herein are directly applicable to the preclinical assessment of novel muscarinic antagonists such as darotropium.

Quantitative Analysis of Muscarinic Receptor Affinity and Selectivity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological characterization. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values across different receptor subtypes.

Tiotropium Bromide: A Representative Affinity and Selectivity Profile

The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of tiotropium bromide for the five human muscarinic receptor subtypes. This data illustrates the high-affinity, non-selective binding profile characteristic of tiotropium at the primary therapeutic target (M3) and other subtypes.

| Receptor Subtype | Tiotropium pKi |

| M1 | 9.9 |

| M2 | 10.1 |

| M3 | 10.3 |

| M4 | 9.8 |

| M5 | 9.7 |

Note: Data are compiled from publicly available pharmacological studies. The Ki can be calculated from the pKi value using the formula Ki = 10^(-pKi) M.

Kinetic Selectivity: Beyond simple affinity, the duration of action for some LAMAs, including tiotropium, is attributed to kinetic selectivity. Tiotropium exhibits slow dissociation from the M1 and M3 receptors, contributing to its long-lasting bronchodilatory effect.[1][2] In contrast, it dissociates more rapidly from the M2 receptor, which may be advantageous as prolonged M2 antagonism can lead to undesirable cardiovascular side effects.[1][2]

Key Experimental Protocols for Determining Muscarinic Receptor Affinity and Function

A thorough understanding of a muscarinic antagonist's pharmacology requires a suite of in vitro assays. These typically include radioligand binding assays to determine affinity and functional assays to assess the compound's ability to inhibit agonist-induced signaling.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to a receptor. In the context of antagonist characterization, a competitive binding format is employed to determine the Ki of the unlabeled test compound.

| Parameter | Description |

| Cell Lines | Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). |

| Membrane Preparation | Cells are cultured and harvested. The cell pellet is homogenized in a lysis buffer and centrifuged to pellet the cell membranes containing the receptors. The membranes are washed and resuspended in an appropriate assay buffer. |

| Radioligand | Typically a high-affinity, non-selective muscarinic antagonist such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB). |

| Assay Buffer | Phosphate-buffered saline (PBS) or Tris-HCl buffer, often containing divalent cations like MgCl2. |

| Procedure | 1. In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., darotropium or tiotropium).2. To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used in a parallel set of wells.3. The mixture is incubated to allow binding to reach equilibrium.4. The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.5. The radioactivity retained on the filters is quantified using a scintillation counter. |

| Data Analysis | The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |

Functional Assays

Functional assays measure the biological response following receptor activation and are crucial for confirming the antagonist properties of a compound.

This assay is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 proteins and signal through the release of intracellular calcium.

| Parameter | Description |

| Cell Lines | CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype. |

| Principle | Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon receptor activation by an agonist (e.g., acetylcholine or carbachol), intracellular calcium levels increase, leading to a change in the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence change. |

| Procedure | 1. Plate the cells in a multi-well plate and allow them to adhere.2. Load the cells with a calcium-sensitive fluorescent dye.3. Pre-incubate the cells with varying concentrations of the antagonist (e.g., darotropium or tiotropium).4. Add a fixed concentration of a muscarinic agonist (typically an EC80 concentration to ensure a robust signal).5. Measure the change in fluorescence over time using a fluorescence plate reader. |

| Data Analysis | The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response. The data are plotted as the percentage of inhibition versus the antagonist concentration, and an IC50 value is calculated. |

This assay measures the activation of G proteins, a proximal event in the GPCR signaling cascade. It is particularly useful for assessing the functional consequences of ligand binding to Gi/o-coupled receptors like M2 and M4.

| Parameter | Description |

| Membrane Preparation | Cell membranes expressing the M2 or M4 receptor subtype are prepared as described for the radioligand binding assay. |

| Principle | In the presence of an agonist, the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G protein. An antagonist will block the agonist-stimulated binding of [35S]GTPγS. |

| Procedure | 1. Incubate the cell membranes with varying concentrations of the antagonist and a fixed concentration of a muscarinic agonist.2. Add [35S]GTPγS to the reaction mixture.3. Allow the binding reaction to proceed.4. Separate the membrane-bound [35S]GTPγS from the free radioligand by filtration.5. Quantify the radioactivity on the filters. |

| Data Analysis | The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The data are analyzed to determine an IC50 value. |

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

While specific, publicly available quantitative data on the muscarinic receptor affinity and selectivity of this compound is limited, the established principles and experimental protocols for characterizing long-acting muscarinic antagonists provide a clear framework for its evaluation. By employing radioligand binding assays to determine affinity and a suite of functional assays, such as calcium mobilization and GTPγS binding, a comprehensive pharmacological profile can be established. The data for the representative LAMA, tiotropium, highlights the key characteristics of high affinity and potential kinetic selectivity that are desirable in inhaled therapies for COPD. The methodologies and conceptual frameworks presented in this guide serve as a valuable resource for researchers and drug development professionals engaged in the discovery and characterization of novel muscarinic receptor antagonists.

References

In Vitro Characterization of Darotropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide, likely a reference to the well-established muscarinic antagonist Tiotropium bromide, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its efficacy stems from a potent and prolonged blockade of muscarinic acetylcholine (B1216132) receptors in the airways, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro characterization of Tiotropium bromide, detailing its binding affinity and functional potency. The information presented herein is intended to support further research and drug development efforts in the field of respiratory medicine.

Mechanism of Action: A Muscarinic Receptor Antagonist

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that exhibits its pharmacological effects through competitive and reversible inhibition of acetylcholine at the M1, M2, and M3 muscarinic receptor subtypes.[1][2] In the airways, the blockade of M3 receptors on smooth muscle cells is primarily responsible for its bronchodilatory effect.[1][3] A key characteristic of Tiotropium bromide is its kinetic selectivity; it dissociates slowly from M1 and M3 receptors, contributing to its prolonged duration of action, while its dissociation from M2 receptors is more rapid.[3]

dot

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by Darotropium (Tiotropium) bromide.

Quantitative Data: Binding Affinity and Functional Potency

The in vitro pharmacological profile of Tiotropium bromide has been extensively studied. The following tables summarize key quantitative data from receptor binding and functional assays.

| Receptor Subtype | Binding Affinity (Kd) | Reference |

| Muscarinic M1-M5 | 5-41 pM |

| Assay Type | Parameter | Value | Species/Tissue | Reference |

| Functional Assay | IC50 | 0.17 nM | Guinea Pig Trachea (inhibition of electrical field stimulation-induced contraction) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for muscarinic receptors in human lung tissue.

dot

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

-

Human lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]Tiotropium bromide

-

Unlabeled Tiotropium bromide (for determining non-specific binding)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize human lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, [³H]Tiotropium bromide (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled Tiotropium bromide.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Functional Assay: Inhibition of Acetylcholine-Induced Airway Smooth Muscle Contraction

This protocol describes an in vitro functional assay to assess the potency of Tiotropium bromide in antagonizing acetylcholine-induced contraction of isolated airway smooth muscle.

dot

Caption: Experimental workflow for an in vitro functional assay on isolated airway smooth muscle.

Materials:

-

Guinea pig or human trachea

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Acetylcholine (agonist)

-

Tiotropium bromide (antagonist)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Isolate the trachea and prepare rings or strips of smooth muscle.

-

-

Mounting:

-

Mount the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension to the tissues.

-

-

Equilibration:

-

Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.

-

-

Antagonist Incubation:

-

Add Tiotropium bromide to the organ baths at a specific concentration and incubate for a defined period to allow for receptor binding.

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of acetylcholine to the organ baths.

-

Record the resulting isometric contractions.

-

-

Data Analysis:

-

Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of Tiotropium bromide.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for each curve.

-

Perform a Schild analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

-

Conclusion

The in vitro characterization of Darotropium (Tiotropium) bromide consistently demonstrates its high affinity for muscarinic receptors and potent functional antagonism of acetylcholine-induced responses in airway smooth muscle. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel respiratory therapeutics. The established in vitro profile of Tiotropium bromide provides a benchmark for the evaluation of new chemical entities targeting the muscarinic receptor system.

References

Darotropium Bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium (B3064033) bromide (GSK233705) is a long-acting muscarinic antagonist (LAMA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD)[1]. As an inhaled anticholinergic, it functions by blocking muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. The development of a stable and effective pharmaceutical formulation is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability under various conditions. This guide outlines the expected solubility and stability profile of darotropium bromide and provides standardized methodologies for their assessment.

Physicochemical Properties

This compound is a quaternary ammonium (B1175870) compound. These compounds are typically crystalline solids with relatively high melting points and are generally soluble in water and polar organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Chemical Formula | C₂₉H₃₂N₂O₂ · Br |

| Molecular Weight | 518.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Expected to be >200°C with decomposition |

| pKa | As a quaternary amine, it is permanently charged and does not have a pKa in the physiological pH range. |

Solubility Profile

The solubility of a drug substance is a critical factor in formulation development, affecting its dissolution rate and bioavailability. For inhaled drugs like this compound, solubility in physiological fluids and common formulation excipients is of particular interest.

Anticipated Aqueous Solubility

Quaternary ammonium bromides are generally water-soluble. The solubility of this compound in aqueous media is expected to be pH-independent due to its permanently charged nature.

Anticipated Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, analytical method development, and certain formulation approaches.

Table 2: Anticipated Solubility of this compound in Various Solvents

| Solvent | Anticipated Solubility Category | Estimated Solubility Range (mg/mL) |

| Water | Soluble to Freely Soluble | 10 - 100 |

| Phosphate Buffered Saline (pH 7.4) | Soluble | 10 - 50 |

| Methanol (B129727) | Freely Soluble | > 100 |

| Ethanol | Soluble | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |

| Acetonitrile | Slightly Soluble | 1 - 10 |

| Dichloromethane | Sparingly Soluble to Practically Insoluble | < 1 |

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or other appropriate units based on the concentration and dilution factor.

Workflow for Solubility Determination

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted under stress conditions to accelerate degradation and elucidate degradation pathways.

Forced Degradation Studies

Forced degradation studies for this compound should be conducted according to ICH guidelines. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Table 3: Anticipated Stability Profile of this compound under Forced Degradation

| Stress Condition | Anticipated Degradation Pathway | Expected Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Potential hydrolysis of the ester linkage. | Formation of the corresponding carboxylic acid and alcohol. |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Likely hydrolysis of the ester linkage, potentially faster than in acidic conditions. | Formation of the corresponding carboxylic acid and alcohol. |

| Oxidative Degradation (e.g., 3% H₂O₂) | Potential for oxidation at various sites, though the core structure is relatively stable. | N-oxide formation or other oxidative products. |

| Photostability (e.g., ICH Q1B) | The molecule contains chromophores that may absorb UV light, leading to photodegradation. | Isomeric or degradant products resulting from photochemical reactions. |

| Thermal Degradation (e.g., 60-80°C) | Generally expected to be stable at elevated temperatures in solid form. | Degradation may occur near the melting point. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated temperature-controlled ovens

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period. Also, heat the stock solution.

-

Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC-PDA method.

-

Peak Purity and Identification: Assess the peak purity of this compound in the stressed samples using the PDA detector. Identify the major degradation products using LC-MS.

Forced Degradation Experimental Workflow

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. While direct experimental data is limited in the public domain, the information and protocols provided in this guide, based on analogous compounds, offer a robust framework for researchers and drug development professionals. It is strongly recommended that these studies be performed on this compound to establish its intrinsic physicochemical properties and to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Evaluating Darotropium Bromide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide is a long-acting muscarinic antagonist (LAMA) under investigation for its potential therapeutic applications, primarily in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, this compound is designed to induce bronchodilation by inhibiting the contractile effects of acetylcholine on airway smooth muscle.[2][3] Furthermore, it may reduce mucus secretion, a common feature in respiratory ailments. The evaluation of its pharmacological activity and potency is crucial for its development as a therapeutic agent.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound. The described methods will enable researchers to determine its binding affinity, functional potency, and mechanism of action at the cellular level.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

This compound exerts its effects by competitively blocking the M3 muscarinic acetylcholine receptor, which is predominantly expressed on airway smooth muscle cells and submucosal glands. In the canonical pathway, acetylcholine (ACh) binding to the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. By antagonizing this receptor, this compound prevents these downstream signaling events, resulting in muscle relaxation and bronchodilation.

Figure 1. M3 Muscarinic Receptor Signaling Pathway Antagonism by this compound.

Data Presentation: Summary of Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the cell-based assays for this compound.

| Assay Type | Cell Line | Agonist Used | Parameter Measured | This compound Value | Control Compound Value |

| Radioligand Binding | CHO-K1 (hM3) | [3H]-NMS | Ki (nM) | Data | e.g., Atropine Ki |

| Calcium Flux | BEAS-2B | Carbachol (B1668302) | IC50 (nM) | Data | e.g., Tiotropium IC50 |

| cAMP Accumulation | A549 | Forskolin | IC50 (nM) | Data | e.g., Ipratropium IC50 |

| Dynamic Mass Redistribution | HT-29 | Acetylcholine | pKB | Data | e.g., Tiotropium pKB |

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity

This protocol determines the binding affinity of this compound for the human M3 muscarinic receptor.

Workflow:

Figure 2. Workflow for Radioligand Binding Assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of this compound or a reference antagonist.

-

To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: Calcium Flux Measurement

This assay measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M3 receptors.

Workflow:

Figure 3. Workflow for Calcium Flux Assay.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously or recombinantly expressing the M3 receptor (e.g., human bronchial epithelial cells, BEAS-2B) in 96-well black, clear-bottom plates.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound or a reference antagonist and incubate.

-

-

Agonist Stimulation and Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells to stimulate calcium release.

-

Immediately measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response as a function of the log concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

Label-Free Whole-Cell Assay: Dynamic Mass Redistribution (DMR)

This assay provides a functional, integrated readout of cellular responses following receptor activation or inhibition.

Workflow:

Figure 4. Workflow for Dynamic Mass Redistribution Assay.

Methodology:

-

Cell Culture:

-

Culture cells endogenously expressing the M3 receptor (e.g., HT-29) in specialized biosensor microplates.

-

-

Assay Procedure:

-

Establish a stable baseline reading for each well using a label-free detection system.

-

For antagonist mode, add varying concentrations of this compound to the wells and incubate for a set period.

-

Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to the wells.

-

Monitor the DMR signal in real-time.

-

-

Data Analysis:

-

The DMR signal reflects the redistribution of cellular matter in response to receptor signaling.

-

Generate dose-response curves for the agonist in the presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the apparent pKB value, which is a measure of the antagonist's potency.

-

Concluding Remarks

The cell-based assays outlined in these application notes provide a robust framework for the preclinical characterization of this compound. By employing a combination of binding and functional assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. This information is critical for guiding further drug development efforts.

References

Application Notes and Protocols for the Quantification of Tiotropium Bromide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Accurate quantification of tiotropium bromide in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of tiotropium bromide in biological samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of tiotropium bromide in biological samples predominantly relies on chromatographic techniques. Due to its low systemic bioavailability after inhalation, highly sensitive methods like LC-MS/MS are often required to measure the low concentrations present in plasma.[2] HPLC-UV methods, while less sensitive, can be employed for the analysis of pharmaceutical dosage forms.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated bioanalytical methods for tiotropium bromide.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Chromatographic Column | C8 | C18 | C18 |

| Mobile Phase | Acetonitrile:Water:Formic Acid (40:60:0.5, v/v/v) | Acetonitrile:10 mM Ammonium Acetate (B1210297) (1% Formic Acid) (40:60, v/v) | Gradient Elution |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Mass Transition (m/z) | 391.95 → 152.05 | Not Specified | Not Specified |

| Linearity Range | 0.05 - 8.0 µg/mL | 0.5 - 50.0 pg/mL | 0.2 - 100 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.5 pg/mL | 0.2 pg/mL[2] |

| Intra-day Precision (%RSD) | < 15% | ≤ 7.34% | 10.8% at LLOQ |

| Inter-day Precision (%RSD) | < 15% | ≤ 7.34% | Not Specified |

| Accuracy | 85-115% | Not Specified | 101.8% at LLOQ |

| Internal Standard | Cefetamet | Clenbuterol | Tiotropium-d3 |

Table 2: HPLC-UV Method Parameters

| Parameter | Method 1 | Method 2 |

| Application | Pharmaceutical Dosage Forms | Pharmaceutical Dosage Forms |

| Chromatographic Column | Develosil C18-5 (250 mm x 4.6 mm, 5 µm) | Kromacil C8 (150mm × 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM KH2PO4:Acetonitrile (65:35, v/v), pH 3.0 | NH4H2PO4 Buffer (pH 3.0):Acetonitrile:Methanol (45:30:25, v/v/v) |

| Flow Rate | 1.2 mL/min | 1.2 mL/min |

| Detection Wavelength | 240 nm | 235 nm |

| Linearity Range | 3.6 - 57 µg/mL | Not Specified |

| Retention Time | 4.7 min | 6.379 min |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Tiotropium Bromide in Human Plasma

This protocol describes a highly sensitive method for the quantification of tiotropium bromide in human plasma using LC-MS/MS, adapted from validated methods.

1. Materials and Reagents:

-

Tiotropium bromide reference standard

-

Tiotropium-d3 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation (Solid-Phase Extraction):

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

3. Chromatographic Conditions:

-

Instrument: HPLC system coupled with a triple quadrupole mass spectrometer

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

4. Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tiotropium: m/z 392.0 → 171.1

-

Tiotropium-d3 (IS): m/z 395.0 → 171.1

-

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 3000 V

5. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of tiotropium bromide in the unknown samples is determined from the calibration curve using linear regression.

Protocol 2: HPLC-UV Quantification of Tiotropium Bromide in Pharmaceutical Formulations

This protocol is suitable for the quantification of tiotropium bromide in pharmaceutical dosage forms, such as dry powder for inhalation.

1. Materials and Reagents:

-

Tiotropium bromide reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

2. Sample Preparation:

-

Accurately weigh the contents of a representative number of capsules.

-

Dissolve the powder in a suitable solvent (e.g., a mixture of mobile phase) to obtain a stock solution of a known concentration.

-

Further dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Caption: Sample Preparation Workflow for Pharmaceutical Formulations.

3. Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis detector

-

Column: C18 analytical column (e.g., Develosil C18-5, 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 20 mM KH2PO4 buffer:Acetonitrile (65:35, v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

4. Data Analysis:

-

Quantification is based on the peak area of tiotropium bromide.

-

A calibration curve is generated by plotting the peak area against the concentration of the calibration standards.

-

The concentration of tiotropium bromide in the sample is calculated from the calibration curve.

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of analytical method for the quantification of tiotropium bromide depends on the required sensitivity and the nature of the sample. For low concentrations in biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. For pharmaceutical formulations with higher concentrations, HPLC-UV provides a robust and reliable alternative. The protocols provided herein offer a starting point for the development and validation of analytical methods for tiotropium bromide in a research or drug development setting.

References

Application Notes and Protocols for Muscarinic Receptor Modulation in Bronchoconstriction Research Models

A Note on Terminology: The compound "Darotropium bromide" was not found in the scientific literature and is likely a typographical error. Based on the chemical nomenclature, it is presumed the intended compound of interest is a muscarinic receptor antagonist, such as Tiotropium (B1237716) bromide or Ipratropium bromide . It is critical to note that these agents are potent bronchodilators , which act by blocking the effects of acetylcholine (B1216132) on muscarinic receptors in the airways, thereby preventing or reversing bronchoconstriction.[1][2][3] They are not used to induce bronchoconstriction.

This document provides protocols for the standard research application of inducing bronchoconstriction using a muscarinic agonist (methacholine) and subsequently, how to study the inhibitory effects of a muscarinic antagonist like Tiotropium bromide on this induced bronchoconstriction.

Part 1: Induction of Bronchoconstriction Using a Muscarinic Agonist

To study bronchoconstriction in a research setting, a muscarinic receptor agonist, such as methacholine (B1211447) or acetylcholine, is administered to activate the M3 muscarinic receptors on airway smooth muscle, leading to contraction and airway narrowing.[4][5]

Signaling Pathway of Muscarinic Agonist-Induced Bronchoconstriction

Activation of the M3 muscarinic receptor, a Gq protein-coupled receptor, on airway smooth muscle cells initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

References

- 1. Prolonged effect of tiotropium bromide on methacholine-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of daily dosing with tiotropium against methacholine induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged effect of tiotropium bromide on methacholine-induced bronchoconstriction in asthma. | Semantic Scholar [semanticscholar.org]

- 4. atsjournals.org [atsjournals.org]